molecular formula C6H10N4O B12876295 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12876295
M. Wt: 154.17 g/mol
InChI Key: NXXUDQSVKCTFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate amine under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazole
  • 4-Amino-1-methyl-3,5-dimethylpyrazole
  • 5-Amino-1,3-dimethylpyrazole

Uniqueness

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-3,5-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-3-5(7)4(2)10(9-3)6(8)11/h7H2,1-2H3,(H2,8,11)

InChI Key

NXXUDQSVKCTFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)N)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.